molecular formula C6H6FNO B13016464 5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde

5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B13016464
M. Wt: 127.12 g/mol
InChI Key: ZBRFMFAYPFARDE-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with a fluorine atom at the 5-position, a methyl group at the 1-position, and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-1-methylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 2-position . The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 5-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-Fluoro-1-methyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: Used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde
  • 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde
  • 5-Iodo-1-methyl-1H-pyrrole-2-carbaldehyde

Uniqueness

5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, often leading to enhanced potency and selectivity in pharmaceutical applications .

Properties

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

IUPAC Name

5-fluoro-1-methylpyrrole-2-carbaldehyde

InChI

InChI=1S/C6H6FNO/c1-8-5(4-9)2-3-6(8)7/h2-4H,1H3

InChI Key

ZBRFMFAYPFARDE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1F)C=O

Origin of Product

United States

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